molecular formula C7H8N2O4 B13958813 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one CAS No. 52334-84-6

5-methoxy-6-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B13958813
CAS No.: 52334-84-6
M. Wt: 184.15 g/mol
InChI Key: CMBGQKOLWVPLBF-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into a pyridine ring.

    Methylation: Addition of a methyl group to the pyridine ring.

    Methoxylation: Introduction of a methoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming different oxides.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacology: Studied for its effects on biological systems.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Materials Science: Used in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathways Involved: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2(1h)-pyridinone: Lacks the nitro and methyl groups.

    6-Methyl-3-nitro-2(1h)-pyridinone: Lacks the methoxy group.

    3-Nitro-2(1h)-pyridinone: Lacks the methoxy and methyl groups.

Uniqueness

5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in its analogs.

Properties

CAS No.

52334-84-6

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-methoxy-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H8N2O4/c1-4-6(13-2)3-5(9(11)12)7(10)8-4/h3H,1-2H3,(H,8,10)

InChI Key

CMBGQKOLWVPLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])OC

Origin of Product

United States

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